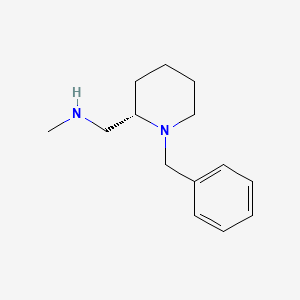

(S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine

Description

Properties

IUPAC Name |

1-[(2S)-1-benzylpiperidin-2-yl]-N-methylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-15-11-14-9-5-6-10-16(14)12-13-7-3-2-4-8-13/h2-4,7-8,14-15H,5-6,9-12H2,1H3/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMJZRIGOKXUQEC-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCCCN1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H]1CCCCN1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine, often referred to as a benzylpiperidine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, focusing on its interactions with various receptors, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzylpiperidine moiety, which is significant in drug design for its flexibility and ability to interact with various biological targets. The structural formula can be represented as follows:

This compound is characterized by its ability to penetrate the blood-brain barrier (BBB), which is crucial for central nervous system (CNS) activity.

1. Receptor Affinity

Research indicates that compounds similar to this compound exhibit significant affinity for sigma receptors. Specifically:

- Sigma-1 Receptors : These receptors are implicated in neuroprotection and modulation of pain. Compounds with a similar structure have shown nanomolar binding affinities, indicating potential therapeutic roles in treating neurodegenerative diseases .

- Acetylcholinesterase Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. Inhibition of AChE can enhance cholinergic signaling, potentially improving cognitive function in affected individuals .

2. Multi-target Directed Ligands (MTDLs)

Recent studies have focused on designing MTDLs that incorporate the benzylpiperidine scaffold. These compounds aim to address multiple pathways involved in Alzheimer's disease by:

- Inhibiting AChE : Enhancing acetylcholine levels.

- Reducing β-Amyloid Aggregation : Preventing the formation of plaques associated with Alzheimer's pathology.

- Metal Chelation : Compounds have shown the ability to chelate metal ions like Cu(II) and Zn(II), which are implicated in neurodegeneration .

3. Chemokine Receptor Antagonism

The compound has also been studied for its antagonistic effects on chemokine receptors, particularly CCR3, which is involved in inflammatory responses. Modifications to the benzylpiperidine structure have improved binding potency from micromolar to low nanomolar ranges, demonstrating potential for treating allergic and inflammatory conditions .

Table 1: Summary of Biological Activities

| Activity Type | Target Receptor | Affinity (Ki nM) | Notes |

|---|---|---|---|

| Sigma-1 Receptor Binding | Sigma-1 | 3.90 | High selectivity over sigma-2 |

| AChE Inhibition | Acetylcholinesterase | - | Potential anti-Alzheimer's activity |

| CCR3 Antagonism | Chemokine Receptor CCR3 | Low Nanomolar | Effective against eosinophil chemotaxis |

Case Studies

- Alzheimer's Disease Models : In vitro studies using neuroblastoma cells demonstrated that derivatives of this compound significantly reduced Aβ-induced cell toxicity, indicating protective effects against neurodegeneration .

- Inflammatory Response : In models of allergic inflammation, compounds derived from this scaffold displayed potent antagonism of CCR3-mediated responses, suggesting utility in treating asthma and other allergic conditions .

Scientific Research Applications

Neuropharmacology

(S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine has been studied for its potential as a selective serotonin receptor modulator . Research indicates that compounds with similar structures can act as biased agonists at the serotonin 5-HT1A receptor, which is implicated in mood regulation and anxiety disorders. For instance, derivatives designed from benzylpiperidine have shown promising results in enhancing ERK1/2 phosphorylation, suggesting their potential use as antidepressants .

Pain Management

The compound has been investigated for its effects on the sigma-1 receptor (σ1R), which plays a crucial role in modulating nociceptive signaling. Selective σ1R antagonists derived from benzylpiperidine structures have demonstrated efficacy in preclinical models of pain, showing significant antinociceptive and anti-allodynic effects without impairing locomotor activity . This positions this compound as a potential candidate for developing new analgesic therapies.

Structure-Activity Relationship (SAR) Studies

Research into similar compounds has revealed that modifications at specific positions on the benzyl or piperidine rings can enhance selectivity and potency at targeted receptors. For example, introducing different substituents on the benzene ring can significantly alter the compound's affinity for serotonin receptors .

Case Study 1: Antidepressant Activity

In a study examining novel derivatives of benzylpiperidine, one compound demonstrated high selectivity and efficacy in activating serotonin receptors, leading to significant reductions in immobility in rat models of depression . This suggests that this compound or its derivatives could be developed into effective antidepressants.

Case Study 2: Analgesic Properties

Another study focused on benzylpiperazine derivatives highlighted their potential as σ1R antagonists, with one compound showing a Ki value of 1.6 nM at σ1R and significant analgesic effects in mouse models . These findings support further exploration of this compound for chronic pain treatment.

Comparison with Similar Compounds

N-(4-Methylbenzyl)-1-(piperidin-2-yl)methanamine Hydrochloride

N-Benzyl-N-methyl-2-(piperidin-2-yl)ethanamine Dihydrochloride

- Structural Differences : An ethylene spacer is inserted between the piperidine and N-benzyl-N-methylamine moieties.

- Physicochemical Impact: The extended chain increases molecular weight (305.29 g/mol vs.

- Pharmacokinetics : The dihydrochloride salt improves solubility, which could enhance oral bioavailability compared to the free base form of the target compound .

1-[(2S)-N-Benzylpyrrolidin-2-yl]methanamine

1-(1,3-Benzodioxol-5-yl)-N-methylmethanamine

- Structural Differences : The benzyl group is substituted with a 1,3-benzodioxole moiety.

- Electronic Effects : The electron-rich dioxolane ring enhances metabolic stability by resisting oxidative degradation but may reduce interaction with aromatic π-systems in target proteins.

- Tariff and Regulatory Status : Classified under heterocyclic compounds with oxygen atoms, this derivative has distinct regulatory and synthetic cost implications (MFN tariff: 6.5%) .

(S)-3-Methyl-1-[2-(1-piperidinyl)phenyl]butylamine

- Structural Differences : A phenylbutylamine chain replaces the benzyl group, and a methyl group is added to the amine side chain.

- Pharmacological Relevance : This compound is a precursor to Repaglinide, an antidiabetic drug, highlighting the role of piperidine derivatives in metabolic disorder therapeutics. The phenylbutylamine chain likely enhances binding to pancreatic KATP channels .

Comparative Data Table

Key Findings and Implications

Substituent Effects :

- Benzyl vs. 4-Methylbenzyl : Methylation enhances lipophilicity but may reduce target engagement due to steric hindrance .

- Piperidine vs. Pyrrolidine : Ring size influences conformational flexibility and target selectivity, with pyrrolidines favoring compact binding pockets .

Salt Forms : Dihydrochloride salts (e.g., ) improve solubility, critical for oral administration.

Therapeutic Divergence : Structural variations correlate with diverse applications, including antidiabetic (), CNS-targeting (), and metabolic stability-focused agents ().

Q & A

Q. What are the key structural features and stereochemical considerations of (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine?

The compound contains a benzyl-substituted piperidine ring with an N-methylmethanamine side chain. The (S)-configuration at the stereogenic center (piperidin-2-yl) is critical for its biological activity and binding interactions. Computational modeling (e.g., InChI key: ZCMNLHOSHQVDRP-UHFFFAOYSA-N) and NMR data confirm the spatial arrangement . Researchers must validate stereochemistry using chiral HPLC or X-ray crystallography to avoid enantiomeric impurities in pharmacological studies .

Q. What are standard synthetic routes for this compound?

A common method involves reductive amination:

- React 1-benzylpiperidin-2-one with methylamine under hydrogenation (H₂/Pd-C) to yield the intermediate.

- Purify via vacuum distillation and characterize using ¹H/¹³C NMR and ESI-MS . Yields (~56–70%) depend on solvent choice (e.g., ethanol vs. THF) and reaction time optimization .

Q. How is the compound characterized for purity and structural integrity?

- Analytical Techniques :

| Method | Purpose | Example Data |

|---|---|---|

| NMR | Confirm proton environments | δ 3.98 (s, CH₂-Pyr) |

| ESI-MS | Verify molecular weight | [M+H]⁺ = 218.34 |

| Chiral HPLC | Enantiomeric excess | Retention time: 8.2 min (S-enantiomer) |

Q. What safety protocols are recommended for handling this compound?

Classified as Acute Toxicity Category 3 (oral) and Eye Irritant Category 2 . Use P95 respirators, nitrile gloves, and fume hoods to mitigate exposure. Avoid aqueous discharge due to unknown environmental toxicity .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized to improve yield and reduce racemization?

- Use chiral auxiliaries (e.g., (S)-tartaric acid) during reductive amination to enhance enantiomeric excess (>98%) .

- Microwave-assisted synthesis reduces reaction time (2 h vs. 12 h) and minimizes thermal racemization .

- Monitor reaction progress with real-time FTIR to detect intermediates (e.g., imine formation at 1650 cm⁻¹) .

Q. What pharmacological mechanisms are hypothesized for this compound?

- Structural analogs (e.g., Vonoprazan derivatives) act as potassium-competitive acid blockers (P-CABs) by binding to H⁺/K⁺-ATPase .

- Molecular docking studies suggest interactions with Tyr-799 and Asp-137 residues in the proton pump .

- In vitro assays (IC₅₀ = 0.8 μM) using gastric proton pump membranes validate inhibitory activity .

Q. How do crystallographic data inform salt form selection for improved bioavailability?

- Polymorph screening identified fumarate and hydrochloride salts with superior solubility (Table):

| Salt Form | Solubility (mg/mL) | Stability |

|---|---|---|

| Fumarate | 12.5 (pH 6.8) | Hygroscopic |

| HCl | 9.2 (pH 1.2) | Non-hygroscopic |

- X-ray diffraction (PXRD) confirms crystalline lattice integrity under accelerated stability conditions (40°C/75% RH) .

Q. How to resolve contradictions in reported toxicity data?

- Discrepancies arise from assay variability (e.g., MTT vs. LDH assays ). Standardize protocols using OECD guidelines:

- Acute oral toxicity (OECD 423) : LD₅₀ = 980 mg/kg (rabbit) .

- Mutagenicity (Ames test) : Negative up to 500 μg/plate .

- Cross-validate with in silico tools (e.g., TEST software) to predict carcinogenicity .

Methodological Notes

- Data Interpretation : Correlate NMR splitting patterns (e.g., δ 8.67 ppm, ddd) with piperidine ring conformation .

- Troubleshooting : Low yields in amination? Replace methylamine gas with methylamine hydrochloride to reduce volatility .

- Advanced Analytics : Use cryo-EM to study binding dynamics in membrane-bound targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.